

natural occurrence of trans-2-Undecenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-2-Undecenal-d5*

Cat. No.: B12362647

[Get Quote](#)

An In-depth Technical Guide on the Natural Occurrence of trans-2-Undecenal

Introduction

Trans-2-Undecenal is an unsaturated aldehyde, a volatile organic compound with the chemical formula $C_{11}H_{20}O$.^[1] It is characterized by a potent and diffusive aroma, often described as fresh, citrusy (specifically orange and grapefruit peel), waxy, and slightly herbaceous, with notes reminiscent of coriander (cilantro).^{[2][3][4]} This distinct olfactory profile makes it a valuable ingredient in the flavor and fragrance industries, where it is used to enhance citrus, fruity, and savory profiles in a wide range of products, including beverages, condiments, perfumes, and soaps.^[2] Beyond its sensory properties, trans-2-Undecenal has been investigated for its potential bioactive properties, including antimicrobial and insect-repellent activities, making it a compound of interest for researchers in agriculture and drug development.

Natural Occurrence of trans-2-Undecenal

Trans-2-Undecenal is found in a variety of natural sources, contributing to their characteristic aromas. Its presence has been identified in plants, cooked meats, and other organisms.

In Plants and Plant Products

The compound is a notable component of the essential oils and volatile profiles of several plants:

- Coriander (*Coriandrum sativum*): It is a significant contributor to the fresh, leafy aroma of coriander.
- Citrus Fruits: It is found in the peel of oranges and grapefruits, contributing to their characteristic citrus scent.
- Watermelon (*Citrullus vulgaris*): Identified as one of the volatile compounds in watermelon.
- Other Plants: It has also been reported in *Anthemis aciphylla*, *Arctostaphylos uva-ursi*, and *Patrinia villosa*. Additionally, it is found in olive oil and English walnut oil.

In Animal Products

Trans-2-Undecenal is generated during the cooking process of various meats, contributing to their roasted and savory aroma profiles. It has been identified in:

- Cooked beef
- Cooked chicken
- Cooked mutton
- Cooked pork

Other Natural Sources

The compound has also been noted in:

- Butter: Contributes to the overall flavor profile of butter.
- Roasted Nuts: Present in the aroma of roasted nuts.
- Dried/Smoked Fish: A component of the aroma of dried and smoked fish.

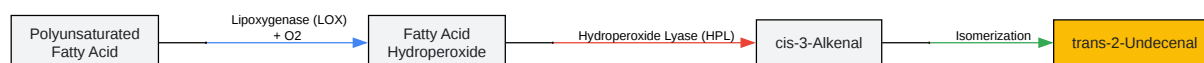
Biosynthesis of trans-2-Alkenals

While the specific biosynthetic pathway for trans-2-Undecenal is not extensively detailed in the provided results, the formation of similar trans-2-alkenals in plants, such as trans-2-hexenal, is well-established and occurs via the lipoxygenase (LOX) pathway, also known as the oxylipin

pathway. This pathway is typically initiated in response to tissue wounding. It is plausible that trans-2-Undecenal is synthesized through a similar mechanism involving the oxidation of fatty acids with corresponding chain lengths.

The general steps are as follows:

- **Release of Fatty Acids:** Wounding or other stress factors trigger the release of polyunsaturated fatty acids from membrane lipids.
- **Lipoxygenase (LOX) Action:** The enzyme lipoxygenase catalyzes the oxygenation of the fatty acid (e.g., linolenic acid for C6 aldehydes) to form a hydroperoxide derivative (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT).
- **Hydroperoxide Lyase (HPL) Cleavage:** The hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL) into a short-chain aldehyde and a traumatic acid precursor. This reaction initially forms a cis-3-alkenal.
- **Isomerization:** The resulting cis-3-alkenal can then undergo spontaneous or enzymatic isomerization to the more stable trans-2-alkenal form.



[Click to download full resolution via product page](#)

Figure 1: Proposed Biosynthesis of trans-2-Undecenal.

Quantitative Data

Quantitative analysis reveals varying concentrations of related trans-2-alkenals in different food and flavor matrices. While specific concentration data for trans-2-Undecenal is limited in the search results, recommended usage levels in flavor formulations provide an indication of its potency. For the related compound trans-2-decenal, starting usage levels in orange-flavored beverages are suggested around 10-30 ppm, and up to 50 ppm in grapefruit or bitter orange flavors.

The table below summarizes the reported natural occurrences of trans-2-Undecenal.

Category	Source	Reference
Plants	Coriander (Coriandrum sativum)	
Orange Peel		
Grapefruit Peel		
Watermelon (Citrullus vulgaris)		
Olive Oil		
English Walnut Oil		
Anthemis aciphylla		
Animal Products	Cooked/Roasted Meats (Beef, Pork, Mutton, Chicken)	
Other	Butter	
Roasted Nuts		
Dried/Smoked Fish		

Experimental Protocols

The analysis of trans-2-Undecenal from natural sources typically involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices.

Methodology:

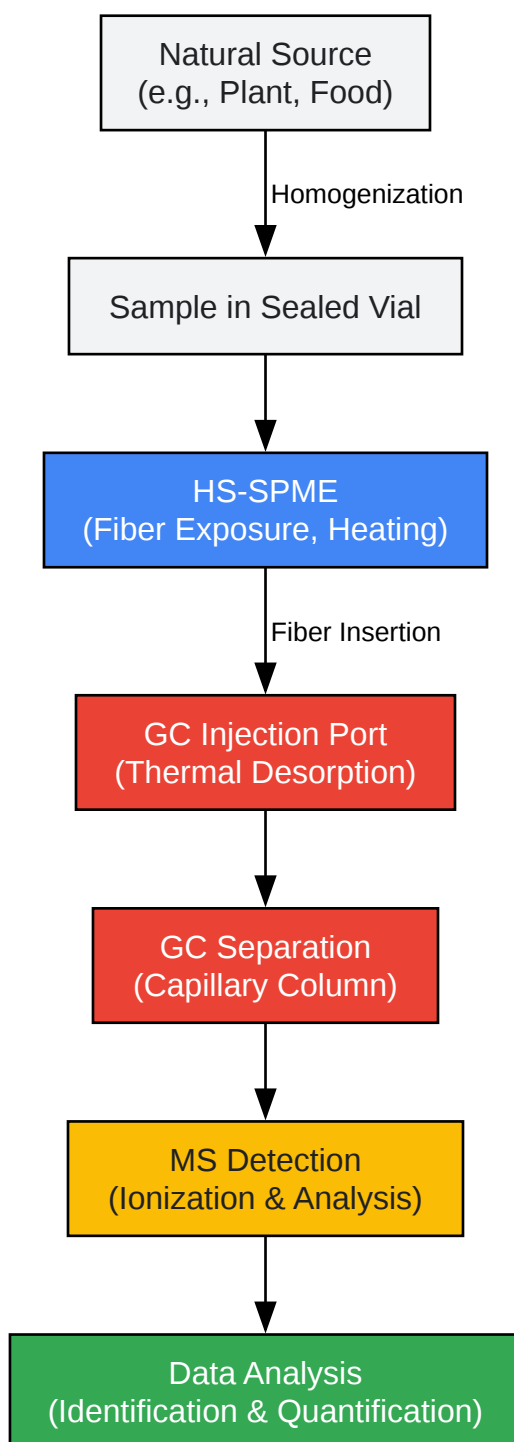
- **Sample Preparation:** A known quantity of the homogenized sample (e.g., plant tissue, food product) is placed in a sealed vial. For solid samples, parameters like sample weight and the addition of salts (e.g., NaCl) may be optimized to enhance the release of volatiles.
- **Extraction:** An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample. The vial is often heated to a specific temperature (e.g., 50-60°C) for a defined period (e.g., 20-45 minutes) to facilitate the volatilization of analytes and their adsorption onto the fiber.
- **Desorption:** After extraction, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile compounds like trans-2-Undecenal.

Methodology:

- **Chromatographic Separation:** The desorbed compounds are carried by an inert gas through a capillary column (e.g., DB-1). The column separates the compounds based on their volatility and interaction with the stationary phase.
- **Mass Spectrometric Detection:** As compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Identification:** The identity of trans-2-Undecenal is confirmed by comparing its retention time and mass spectrum with those of an authentic standard or by matching the spectrum with established libraries (e.g., NIST, Wiley).
- **Quantification:** For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration.



[Click to download full resolution via product page](#)

Figure 2: General Workflow for trans-2-Undecenal Analysis.

Conclusion

Trans-2-Undecenal is a naturally occurring aldehyde with a significant presence in a diverse range of plants and cooked foods, where it plays a crucial role in defining their characteristic citrus, waxy, and cilantro-like aromas. Its biosynthesis is likely linked to the lipoxygenase pathway, initiated by the oxidative degradation of fatty acids. For professionals in research, food science, and drug development, understanding the natural distribution of trans-2-Undecenal is vital. Standard analytical protocols, primarily HS-SPME coupled with GC-MS, provide robust methods for its extraction and quantification. Furthermore, its reported antimicrobial and insect-repellent properties suggest potential applications beyond the flavor and fragrance industries, warranting further investigation into its bioactive potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy trans-2-Undecenal | 53448-07-0 [smolecule.com]
- 2. Trans-2-undecenal | 53448-07-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [natural occurrence of trans-2-Undecenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12362647#natural-occurrence-of-trans-2-undecenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com